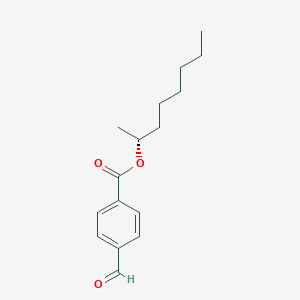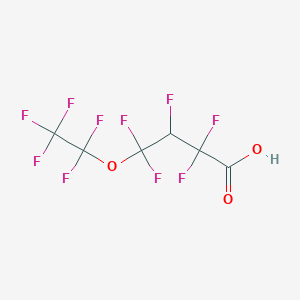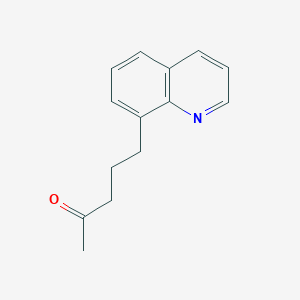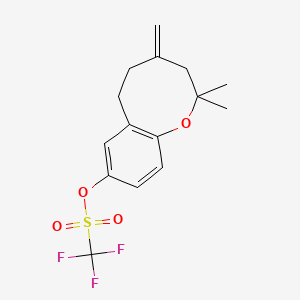![molecular formula C14H21O4P B12634524 (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 922190-31-6](/img/structure/B12634524.png)
(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a unique structure with an ethoxy group, a phenyl group, and a phosphoryl group attached to an ethyl butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate can be achieved through a multi-step process involving the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid The phenylphosphoryl group can be introduced via a phosphorylation reaction using phenylphosphoryl chloride and a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, replacing it with other nucleophiles such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Butanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings.
Phenylphosphoryl chloride: A reagent used in phosphorylation reactions.
Uniqueness
(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is unique due to the presence of both a phosphoryl group and an ester group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922190-31-6 |
|---|---|
Formule moléculaire |
C14H21O4P |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
[(1R)-1-[ethoxy(phenyl)phosphoryl]ethyl] butanoate |
InChI |
InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3/t12-,19?/m1/s1 |
Clé InChI |
NEKPLUJPQCCWED-ISGGMURCSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H](C)P(=O)(C1=CC=CC=C1)OCC |
SMILES canonique |
CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)

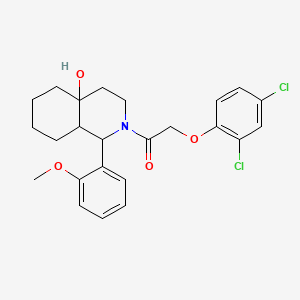
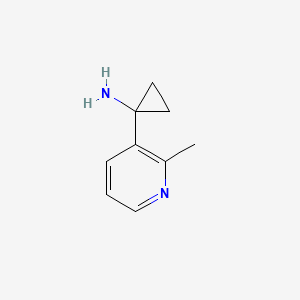
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
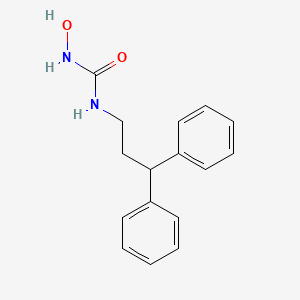

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
